REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C1(N=C=NC2CCCCC2)CCCCC1.[C:28](=S)=[S:29]>C(OCC)C>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]=[C:28]=[S:29])=[CH:11][CH:12]=1)([CH3:4])([CH3:2])[CH3:3]
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Name
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|
Quantity
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8.16 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=CC=C(CN)C=C1
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Name
|
|
Quantity
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10.32 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
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|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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C(=S)=S
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was returned to room temperature
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Type
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WAIT
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Details
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it was left
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Type
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FILTRATION
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Details
|
The reaction solution was filtered
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Type
|
WASH
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Details
|
the residue was washed with diethyl ether
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting oily product was purified by column chromatography silica gel
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Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(CN=C=S)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |